Hydroxysafflor Yellow A

描述

羟基红花黄色素A 是一种从红花 (Carthamus tinctorius L.) 花中提取的天然化合物,俗称红花。该化合物是一种水溶性查尔酮糖苷,是红花药理作用的主要活性成分。 羟基红花黄色素A 因其抗氧化、抗炎、抗凝血和抗癌作用而被广泛研究 .

作用机制

羟基红花黄色素A 通过各种分子靶点和途径发挥作用。 它已被证明可以调节 HIF-1α/JAK/STAT3 信号通路,该通路在炎症和氧化应激中起着至关重要的作用 . 通过抑制 HIF-1α,羟基红花黄色素A 下调促炎细胞因子的表达并减少氧化应激 . 此外,它调节 JAK2/STAT3 和 SOCS3 信号通路,有助于其神经保护作用 .

生化分析

Biochemical Properties

Hydroxysafflor Yellow A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and glutathione peroxidase . Additionally, it interacts with signaling proteins like HIF-1α, JAK, and STAT3, inhibiting their activity and thereby reducing inflammation and oxidative stress . These interactions highlight the compound’s potential in regulating biochemical pathways associated with inflammation and oxidative damage.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to enhance cell viability, inhibit apoptosis, and reduce oxidative stress in different cell models . For example, in neuronal cells, this compound activates autophagy and reduces apoptosis by modulating the HIF-1α/BNIP3 signaling pathway . Furthermore, it influences cell signaling pathways, such as the JAK2/STAT3 and SOCS3 pathways, which play critical roles in cell survival and inflammation . These cellular effects underscore the compound’s potential in protecting cells from damage and promoting cell survival.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating their function. For instance, this compound inhibits the JAK/STAT3 signaling pathway by downregulating the expression of HIF-1α, JAK, and STAT3 . This inhibition reduces the production of inflammatory cytokines and oxidative stress markers, thereby exerting anti-inflammatory and antioxidant effects . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound maintains its protective effects on cells, reducing oxidative stress and inflammation over extended periods . Its stability and efficacy can be affected by degradation processes, which need to be carefully monitored in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exerts beneficial effects in a dose-dependent manner, with higher doses providing more significant neuroprotective and anti-inflammatory effects . Excessive doses can lead to adverse reactions, highlighting the importance of determining optimal dosage levels for therapeutic applications . In animal models of ischemic stroke, this compound has been shown to improve neurological function and reduce infarct volume at appropriate dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound modulates the activity of enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and glutathione peroxidase . Additionally, it influences metabolic pathways associated with cholesterol metabolism and fatty liver disease, highlighting its potential in regulating metabolic processes . These interactions underscore the compound’s role in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily absorbed via passive diffusion across the intestinal epithelium, with both transcellular and paracellular pathways involved . The compound interacts with transporters such as peptide transporter 1 (PEPT1) and P-glycoprotein (P-gp), which facilitate its influx and efflux, respectively . These transport mechanisms play a crucial role in determining the bioavailability and distribution of this compound within the body.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Studies have shown that the compound localizes to specific cellular compartments, such as the cytosol and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . The subcellular distribution of the compound is essential for its interactions with biomolecules and its ability to modulate cellular processes effectively.

准备方法

合成路线和反应条件

羟基红花黄色素A 可以通过多种方法合成,包括化学合成和从天然来源提取。 一种常见的方法是利用超声波水提取从红花中提取,然后使用大孔吸附树脂、色谱分离、超滤和冷冻干燥进行分离 . 制备的羟基红花黄色素A 干粉含量可达99.8%,收率为62.7% .

工业生产方法

在工业生产中,提取过程经过优化,以实现高收率和纯度。该过程通常包括以下步骤:

超声波水提取: 红花进行超声波水提取以获得粗提物。

大孔吸附树脂: 粗提物通过大孔吸附树脂分离所需化合物。

色谱分离: 使用 LH-20 葡聚糖凝胶色谱等色谱技术进一步纯化。

超滤和冷冻干燥: 然后对纯化后的提取物进行超滤和冷冻干燥,以获得最终产品.

化学反应分析

反应类型

羟基红花黄色素A 会发生各种化学反应,包括:

氧化: 它可以氧化形成不同的氧化产物。

还原: 还原反应可以改变其化学结构。

常见试剂和条件

这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂 .

主要形成的产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化会导致羟基化衍生物的形成,而还原会导致化合物的还原形式 .

科学研究应用

羟基红花黄色素A 具有广泛的科学研究应用,包括:

相似化合物的比较

羟基红花黄色素A 可以与其他类似化合物进行比较,例如:

天冬酰胺: 这两种化合物都表现出神经保护作用,但它们调节不同的信号通路.

丹皮酚: 该化合物也具有抗炎作用,在中药中使用.

山奈酚和槲皮素: 这些黄酮类化合物与羟基红花黄色素A 共享抗氧化和抗炎特性.

属性

IUPAC Name |

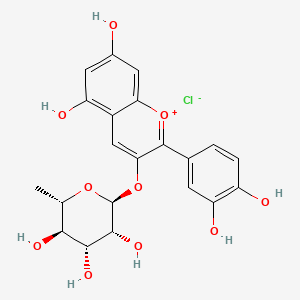

(6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUBSCVWHLRGE-UXEKTNMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=C\2/C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031226 | |

| Record name | Hydroxysafflor yellow A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78281-02-4 | |

| Record name | Hydroxysafflor yellow A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxysafflor yellow A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYSAFFLOR YELLOW A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI7O919OYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

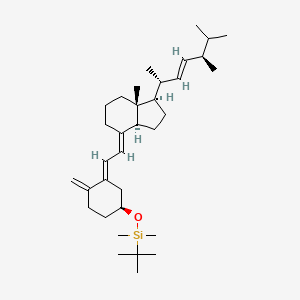

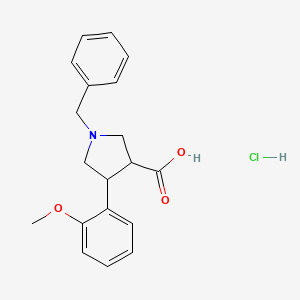

![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B1146041.png)

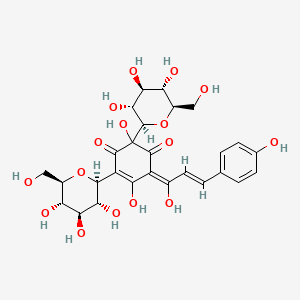

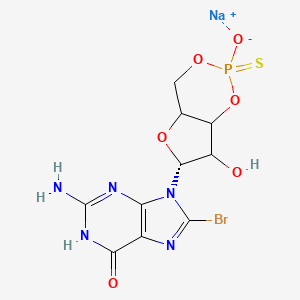

![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)